Dimethyl ethylidenemalonate

Description

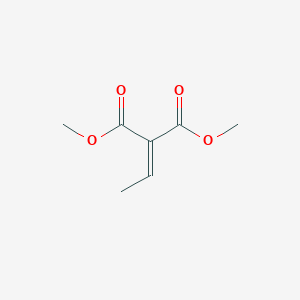

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-ethylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCFZWCJSXQAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342362 | |

| Record name | Dimethyl ethylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17041-60-0 | |

| Record name | Dimethyl ethylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Knoevenagel Condensation in Action: A Technical Guide to the Synthesis of Dimethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of dimethyl ethylidenemalonate, a valuable building block in organic synthesis. The core of this process lies in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This document details the reaction mechanism, provides a specific experimental protocol, presents key quantitative and spectroscopic data in a structured format, and offers visualizations of the chemical pathway and experimental workflow.

Core Mechanism: The Knoevenagel Condensation

The formation of dimethyl ethylidenemalonate proceeds via the Knoevenagel condensation, which involves the reaction of an active methylene compound, in this case, dimethyl malonate, with a carbonyl compound, acetaldehyde. The reaction is typically catalyzed by a weak base. The general mechanism can be described in three key stages:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion. The presence of two electron-withdrawing ester groups makes this proton particularly acidic.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of acetaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide intermediate is protonated to form an alcohol, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product, dimethyl ethylidenemalonate, and a water molecule.

A visual representation of this mechanism is provided below.

Caption: Knoevenagel condensation mechanism for dimethyl ethylidenemalonate formation.

Experimental Protocol

A reported synthesis of dimethyl ethylidenemalonate achieves a high yield through a two-stage process.[1]

Materials:

-

Dimethyl malonate

-

Acetic anhydride

-

Lithium bromide

-

Acetaldehyde

Procedure:

Stage 1:

-

A mixture of dimethyl malonate, acetic anhydride, and a catalytic amount of lithium bromide is prepared.

-

The reaction mixture is heated to 80°C and stirred for 4 hours.

Stage 2:

-

Acetaldehyde is added to the reaction mixture from Stage 1.

-

The temperature is maintained at 80°C for an additional 1 hour.

-

Upon completion, the product is isolated and purified.

This protocol has been reported to yield 97% of dimethyl ethylidenemalonate.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of dimethyl ethylidenemalonate.

Caption: Workflow for the synthesis of dimethyl ethylidenemalonate.

Data Presentation

Physicochemical and Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| Density | 1.111 g/mL at 25 °C | |

| Refractive Index | n20/D 1.447 | |

| Boiling Point | 154 °C | [3] |

| Flash Point | 97 °C | [3] |

| Yield | 97% | [1] |

Spectroscopic Data

The structural confirmation of dimethyl ethylidenemalonate is achieved through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | q | 1H | =CH |

| ~3.84 | s | 3H | OCH₃ |

| ~3.78 | s | 3H | OCH₃ |

| ~1.97 | d | 3H | CH₃ |

(Data sourced from typical spectra; exact values may vary based on solvent and instrument.)[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~163 | C=O |

| ~143 | =CH |

| ~131 | =C(COOCH₃)₂ |

| ~52 | OCH₃ |

| ~51 | OCH₃ |

| ~15 | CH₃ |

(Data sourced from typical spectra; exact values may vary based on solvent and instrument.)[2]

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 | C-H stretch (alkane) |

| ~1720 | C=O stretch (ester) |

| ~1650 | C=C stretch (alkene) |

| ~1250 | C-O stretch (ester) |

(Data sourced from typical spectra.)[2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dimethyl Ethylidenemalonate

This document provides a comprehensive overview of the physical and chemical properties of Dimethyl Ethylidenemalonate (CAS No. 17041-60-0), a versatile reagent in organic synthesis. It includes key quantitative data, detailed experimental protocols for its synthesis and reactions, and visualizations of its primary synthetic pathways.

Core Properties and Identifiers

Dimethyl ethylidenemalonate is a diester derivative of ethylidenemalonic acid. Its structure features a reactive carbon-carbon double bond conjugated with two electron-withdrawing methoxycarbonyl groups, making it an excellent electrophile and a valuable building block in synthetic chemistry.

Structural and Molecular Data

The fundamental identifiers and structural information for dimethyl ethylidenemalonate are summarized below.

| Identifier | Value | Citation |

| CAS Number | 17041-60-0 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₄ | [1][4][5] |

| Molecular Weight | 158.15 g/mol | [1][2][4] |

| IUPAC Name | dimethyl 2-ethylidenepropanedioate | [4] |

| Synonyms | Dimethyl 2-ethylidenemalonate, Ethylidenemalonic acid dimethyl ester | [4][6][7] |

| SMILES | CC=C(C(=O)OC)C(=O)OC | [1][4] |

| InChI | InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3 | [1][4] |

| InChIKey | FRCFZWCJSXQAMQ-UHFFFAOYSA-N | [1][4] |

Physical and Thermochemical Properties

The physical and thermochemical data for dimethyl ethylidenemalonate are presented below, highlighting its characteristics as a combustible liquid.

| Property | Value | Citation |

| Appearance | Colorless to light yellow liquid | [5][6][8] |

| Density | 1.111 g/mL at 25 °C | [1][2][5][8] |

| Boiling Point | 154 °C | [5][6][8] |

| Refractive Index | n20/D 1.447 | [1][2][5][8] |

| Flash Point | 97.0 °C (206.6 °F) - closed cup | [1][2] |

| Solubility | Insoluble in water; miscible with most organic solvents | [5] |

| Storage Class | 10 - Combustible liquids | [1][2] |

Chemical Reactivity and Applications

The reactivity of dimethyl ethylidenemalonate is dominated by the electrophilic nature of its double bond. This makes it a key substrate for various nucleophilic addition reactions and a versatile intermediate in the synthesis of more complex molecules.

Key Reactions

-

Michael Addition: As a potent Michael acceptor, it readily reacts with a wide range of nucleophiles (enamides, enecarbamates, etc.) in 1,4-conjugate addition reactions.[1][8][9] This reaction is fundamental to its application in carbon-carbon bond formation.

-

Deconjugative Allylation: Palladium(0)-catalyzed deconjugative allylation of dimethyl ethylidenemalonate has been reported, offering a route to novel diene structures.[1][8]

-

Complex Formation: It is employed in the preparation of N-bound α-cyanocarbanion complexes.[1][8][9]

Applications in Synthesis

Dimethyl ethylidenemalonate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides.[5] Its ability to act as an electrophile in catalytic asymmetric Michael reactions is particularly valuable in the development of chiral molecules for drug discovery.[1][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of dimethyl ethylidenemalonate and its application in a cornerstone reaction.

Synthesis via Knoevenagel Condensation

The most common laboratory synthesis of dimethyl ethylidenemalonate involves the Knoevenagel condensation between dimethyl malonate and acetaldehyde.[10]

Materials:

-

Dimethyl malonate

-

Acetaldehyde

-

Acetic anhydride

-

Lithium bromide

Procedure:

-

Stage 1: A mixture of dimethyl malonate, acetic anhydride, and a catalytic amount of lithium bromide is heated to 80 °C. The reaction is maintained at this temperature for 4 hours.[10]

-

Stage 2: After 4 hours, acetaldehyde is added to the reaction mixture. The temperature is maintained at 80 °C for an additional 1 hour to complete the condensation.[10]

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the product is isolated and purified using standard techniques such as distillation under reduced pressure. This procedure has been reported to yield the final product in up to 97% yield.[10]

Caption: Knoevenagel condensation workflow for the synthesis of Dimethyl Ethylidenemalonate.

General Protocol for Michael Addition

Dimethyl ethylidenemalonate serves as an excellent Michael acceptor. The following is a generalized protocol for its reaction with a nucleophile.

Materials:

-

Dimethyl ethylidenemalonate (Michael Acceptor)

-

Nucleophile (e.g., an enamine, enolate, or thiol)

-

Appropriate solvent (e.g., THF, CH₂Cl₂, Ethanol)

-

Catalyst (if required, e.g., a base like Et₃N or a chiral catalyst for asymmetric reactions)

Procedure:

-

Reaction Setup: The nucleophile and dimethyl ethylidenemalonate are dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initiation: The catalyst is added to the solution. For base-catalyzed reactions, this is often done at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction: The mixture is stirred at the appropriate temperature (ranging from 0 °C to reflux, depending on the reactants) and monitored by TLC or GC-MS until the starting materials are consumed.

-

Work-up and Purification: The reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the final Michael adduct.

Caption: Logical workflow of a Michael Addition reaction using Dimethyl Ethylidenemalonate.

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of dimethyl ethylidenemalonate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. The reaction of dimethyl malonate with acetaldehyde gives a product with a characteristic ¹H NMR spectrum consistent with the structure of dimethyl ethylidenemalonate.[11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): ¹³C NMR data provides information on the carbon skeleton of the molecule and is available for this compound.[4]

-

IR (Infrared) Spectroscopy: IR spectroscopy can identify the key functional groups. For dimethyl ethylidenemalonate, characteristic peaks would include C=O stretching for the ester groups and C=C stretching for the alkene.[4]

-

MS (Mass Spectrometry): Mass spectrometry data is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[4][12]

References

- 1. ジメチルエチリデンマロナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dimethyl ethylidenemalonate 98 17041-60-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Dimethyl ethylidenemalonate | C7H10O4 | CID 581096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 17041-60-0 CAS MSDS (DIMETHYL ETHYLIDENEMALONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. DIMETHYL ETHYLIDENEMALONATE CAS#: 17041-60-0 [m.chemicalbook.com]

- 9. DIMETHYL ETHYLIDENEMALONATE | 17041-60-0 [chemicalbook.com]

- 10. DIMETHYL ETHYLIDENEMALONATE synthesis - chemicalbook [chemicalbook.com]

- 11. askfilo.com [askfilo.com]

- 12. DIMETHYL ETHYLIDENEMALONATE(17041-60-0) MS spectrum [chemicalbook.com]

Dimethyl Ethylidenemalonate as a Michael Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, utilizes activated alkenes known as Michael acceptors. Dimethyl ethylidenemalonate, with its electron-deficient olefinic bond activated by two flanking ester groups, serves as a versatile and reactive Michael acceptor. This technical guide provides a comprehensive overview of the core principles governing the reactivity of dimethyl ethylidenemalonate in Michael addition reactions. It details the underlying reaction mechanisms, presents quantitative data for a range of nucleophilic additions, and furnishes detailed experimental protocols for key transformations. Furthermore, this guide explores the utility of dimethyl ethylidenemalonate in the synthesis of complex molecules, particularly in the context of drug discovery and development, with a focus on the preparation of precursors for bioactive compounds such as γ-aminobutyric acid (GABA) analogues.

Introduction: The Michael Addition Reaction

First described by Arthur Michael in 1887, the Michael reaction involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] This reaction is a powerful and widely employed method in organic synthesis for the construction of new covalent bonds under generally mild conditions.[2]

Dimethyl ethylidenemalonate (DMEM) is an exemplary Michael acceptor. The two electron-withdrawing methoxycarbonyl groups polarize the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide array of soft nucleophiles.

Reaction Mechanisms

The Michael addition to dimethyl ethylidenemalonate can be catalyzed by bases, acids, or organocatalysts, each proceeding through a distinct mechanistic pathway.

Base-Catalyzed Michael Addition

The base-catalyzed mechanism is the most common pathway for Michael additions. It involves three principal steps:

-

Deprotonation: A base abstracts an acidic proton from the Michael donor (e.g., a 1,3-dicarbonyl compound, thiol, or amine) to generate a resonance-stabilized nucleophile (e.g., an enolate or thiolate).

-

Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of dimethyl ethylidenemalonate, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a transient enolate intermediate.

-

Protonation: The enolate intermediate is subsequently protonated by the conjugate acid of the base or a protic solvent to yield the final Michael adduct and regenerate the catalyst.

Lewis Acid-Catalyzed Michael Addition

Lewis acids can also catalyze the Michael addition by activating the Michael acceptor.[3] The Lewis acid coordinates to one of the carbonyl oxygens of dimethyl ethylidenemalonate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the nucleophile.[3]

Organocatalyzed Michael Addition

Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) and thioureas, have emerged as powerful tools for effecting enantioselective Michael additions.[2][4]

-

Enamine Catalysis: Chiral secondary amines react with the Michael donor (if it is a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor in a stereocontrolled fashion.

-

Iminium Catalysis: Alternatively, the secondary amine can react with an α,β-unsaturated aldehyde (as the acceptor) to form an iminium ion, which is a more reactive electrophile.

-

Bifunctional Catalysis: Catalysts such as chiral thioureas can act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through hydrogen bonding. This dual activation in a chiral environment leads to high levels of stereocontrol.

Quantitative Data on Michael Additions to Dimethyl Ethylidenemalonate

The following tables summarize quantitative data for the Michael addition of various nucleophiles to dimethyl ethylidenemalonate and related alkylidenemalonates, highlighting the influence of catalysts, solvents, and reaction conditions on yield and stereoselectivity.

Table 1: Michael Addition of Carbon Nucleophiles

| Entry | Nucleophile (Donor) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Dimethyl Malonate | Thiourea Derivative (10) | Toluene | RT | 96 | 99 | N/A | [5] |

| 2 | Acetylacetone | Thiourea Derivative (10) | Toluene | RT | 96 | 99 | 10 | [5] |

| 3 | Nitromethane | Thiourea Derivative (10) | Toluene | RT | 96 | 84 | 48 | [6] |

| 4 | Malononitrile | Thiourea Derivative (10) | Toluene | RT | 96 | 89 | N/D | [6] |

N/A: Not Applicable, N/D: Not Determined.

Table 2: Aza-Michael Addition of Nitrogen Nucleophiles

| Entry | Nucleophile (Donor) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | None | Methanol | RT | 2-17 | Moderate | |

| 2 | 2-Methoxyaniline | Phenol (3 equiv) | Methanol | RT | 2-17 | 84 | |

| 3 | 1,4-Diaminobenzene | None | Methanol | RT | 2-17 | 72 (bis-adduct) |

Yields are often reported as conversions for these reactions.

Table 3: Thia-Michael Addition of Sulfur Nucleophiles

| Entry | Nucleophile (Donor) | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| 1 | Thiophenol | None | None | 30 | 30 | 93 | [4] |

| 2 | 4-Chlorothiophenol | None | None | 30 | 15 | 98 | [4] |

| 3 | Benzylthiol | None | None | 30 | 45 | 76 | [4] |

Data for entries in Table 3 are for reactions with methyl vinyl ketone, a structurally similar Michael acceptor, and are representative of the expected reactivity.

Experimental Protocols

The following are representative protocols for performing Michael addition reactions with dimethyl ethylidenemalonate and analogous acceptors.

General Experimental Workflow

Protocol 1: Organocatalyzed Michael Addition of a 1,3-Dicarbonyl Compound

This protocol is adapted from a general procedure for the organocatalytic Michael addition of 1,3-dicarbonyl compounds to alkylidenemalonates.[5]

-

Reaction Setup: To a solution of the dimethyl ethylidenemalonate (0.4 mmol) in toluene (0.8 mL) is added the chiral organocatalyst (e.g., a bifunctional thiourea, 0.02 mmol, 5 mol%). The Michael donor (e.g., acetylacetone, 0.44 mmol, 1.1 eq) is then added.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.

Protocol 2: Aza-Michael Addition of an Amine (Solvent-Free)

This protocol describes a general and often catalyst-free approach for the addition of amines.

-

Reaction Setup: In a round-bottom flask, combine dimethyl ethylidenemalonate (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (e.g., aniline, 1.1 mmol, 1.1 eq).

-

Reaction: Stir the neat mixture at room temperature or with gentle heating (e.g., 50-80 °C).

-

Monitoring and Work-up: Monitor the reaction progress by TLC. For many amines, the reaction may be complete within a few hours. If necessary, the product can be purified by column chromatography.

Protocol 3: Thia-Michael Addition of a Thiol (Solvent-Free)

This protocol is a representative procedure for the catalyst-free addition of thiols.[4]

-

Reaction Setup: In a reaction vial, mix dimethyl ethylidenemalonate (1 mmol) and the thiol (e.g., thiophenol, 1.2-2 mmol).

-

Reaction: Stir the mixture at room temperature (e.g., 30 °C). The reaction is often rapid.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, the product can often be used without further purification, or it can be purified by column chromatography if needed.

Applications in Drug Development and Synthesis

The Michael addition reaction is a powerful tool for the synthesis of complex molecules with biological activity. The adducts derived from dimethyl ethylidenemalonate are valuable intermediates in the synthesis of various pharmaceutical compounds, particularly analogues of γ-aminobutyric acid (GABA).[1][7]

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety. Prominent examples of GABA analogues include pregabalin and baclofen.[8][9]

The synthetic strategy often involves the Michael addition of a nucleophile (such as nitromethane or a malonate) to an α,β-unsaturated ester, followed by functional group transformations (e.g., reduction of a nitro group and hydrolysis/decarboxylation of esters) to furnish the final GABA derivative. While many reported syntheses of these drugs use other α,β-unsaturated esters, the principles are directly applicable to dimethyl ethylidenemalonate, making it a valuable building block for the discovery of novel GABA analogues with potentially improved pharmacokinetic and pharmacodynamic properties.

Conclusion

Dimethyl ethylidenemalonate is a highly versatile and reactive Michael acceptor that readily participates in conjugate addition reactions with a wide variety of carbon and heteroatom nucleophiles. The ability to perform these reactions under mild conditions, and in many cases with high stereocontrol using organocatalysts, makes dimethyl ethylidenemalonate an invaluable tool in modern organic synthesis. Its application in the construction of precursors for biologically active molecules, such as GABA analogues, underscores its importance for researchers, scientists, and professionals in the field of drug development. The protocols and data presented in this guide provide a solid foundation for the utilization of dimethyl ethylidenemalonate in the synthesis of complex molecular architectures.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. On the effect of microwave energy on the Michael addition of dimethyl malonate on levoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. [PDF] Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Dimethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to dimethyl ethylidenemalonate, with a focus on the widely utilized Knoevenagel condensation. This document details the starting materials, experimental protocols, and underlying reaction mechanisms. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key chemical transformations and workflows are illustrated with diagrams to facilitate understanding.

Introduction

Dimethyl ethylidenemalonate is a valuable α,β-unsaturated compound and a versatile intermediate in organic synthesis. Its structure, featuring a reactive double bond conjugated with two electron-withdrawing ester groups, makes it a key building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The most common and efficient method for its preparation is the Knoevenagel condensation of dimethyl malonate with acetaldehyde.

Primary Synthetic Route: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] For the synthesis of dimethyl ethylidenemalonate, this involves the reaction of dimethyl malonate and acetaldehyde in the presence of a basic catalyst.

Starting Materials

The primary starting materials for the Knoevenagel condensation route are:

-

Dimethyl malonate: An active methylene compound.

-

Acetaldehyde: The carbonyl-containing reactant.

-

Catalyst: Typically a weak base.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

-

Deprotonation: A basic catalyst abstracts an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy malonate.

-

Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, dimethyl ethylidenemalonate.

References

Spectroscopic Profile of Dimethyl Ethylidenemalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl ethylidenemalonate (CAS 17041-60-0), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for Dimethyl ethylidenemalonate is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .[1][2][3] The structural and spectroscopic data presented below are crucial for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of Dimethyl ethylidenemalonate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

Note: Specific, publicly available, peer-reviewed ¹H and ¹³C NMR chemical shift data for Dimethyl ethylidenemalonate is limited. The data is often presented in graphical format in databases. Researchers should acquire and interpret their own spectra for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Dimethyl ethylidenemalonate is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

Note: The exact peak positions and intensities may vary slightly depending on the sampling method (e.g., neat, thin film, or solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data [1][5]

| m/z | Relative Intensity (%) | Assignment |

| 158 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | High | [M - OCH₃]⁺ |

| 126 | High | [M - CH₃OH]⁺ |

| 99 | Moderate | [M - COOCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of Dimethyl ethylidenemalonate is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.

-

Instrument Setup:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[6]

-

The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[6] A wider spectral width (e.g., 0-220 ppm) is required.[6] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[6]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat Dimethyl ethylidenemalonate is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

ATR corrections may be applied if necessary.

-

Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.[5]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1][7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[1][7]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[5]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. jasco-global.com [jasco-global.com]

- 4. Dimethyl ethylidenemalonate | C7H10O4 | CID 581096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

CAS number and molecular structure of Dimethyl ethylidenemalonate

An in-depth examination of the chemical properties, synthesis, and applications of Dimethyl Ethylidenemalonate, a versatile building block in modern organic synthesis and drug discovery.

Introduction

Dimethyl ethylidenemalonate is a key organic compound utilized as a versatile precursor in a variety of chemical transformations. Its activated carbon-carbon double bond makes it an excellent Michael acceptor and a valuable component in the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly for professionals in research, and drug development.

Molecular Structure and Chemical Identity

Dimethyl ethylidenemalonate is systematically named dimethyl 2-ethylidenepropanedioate. Its structure features a propanedioate backbone with an ethylidene group attached to the second carbon.

CAS Number: 17041-60-0[1][2][3]

Molecular Formula: C₇H₁₀O₄[4]

Molecular Weight: 158.15 g/mol [1][3]

Linear Formula: CH₃CH=C(CO₂CH₃)₂[1][2]

SMILES: CC=C(C(=O)OC)C(=O)OC[3]

InChI Key: FRCFZWCJSXQAMQ-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Dimethyl ethylidenemalonate is provided below. This data is crucial for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Density | 1.111 g/mL at 25 °C | [1][5][6] |

| Boiling Point | 154 °C | [5] |

| Refractive Index | n20/D 1.447 | [1][5][6] |

| Flash Point | 97.0 °C (closed cup) | [1][5] |

| Topological Polar Surface Area | 52.6 Ų | [3] |

| Rotatable Bond Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of Dimethyl ethylidenemalonate.

Mass Spectrometry: The electron ionization mass spectrum of Dimethyl ethylidenemalonate shows characteristic fragmentation patterns that can be used for its identification.

| m/z | Interpretation |

| 158 | Molecular Ion [M]⁺ |

| 127 | [M - OCH₃]⁺ |

| 126 | [M - CH₃OH]⁺ |

| 98 | [M - CO₂CH₃ - H]⁺ |

| 59 | [CO₂CH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the raw spectral data is not provided in the search results, ¹H NMR and ¹³C NMR are standard techniques for the structural elucidation of Dimethyl ethylidenemalonate.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, most notably the C=O of the ester groups and the C=C of the ethylidene group.

Synthesis of Dimethyl Ethylidenemalonate

The most common and efficient method for the synthesis of Dimethyl ethylidenemalonate is the Knoevenagel condensation of acetaldehyde with dimethyl malonate.[7][8] This reaction involves the nucleophilic addition of the enolate of dimethyl malonate to the carbonyl group of acetaldehyde, followed by dehydration.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the Knoevenagel condensation to synthesize Dimethyl ethylidenemalonate. This protocol is based on established chemical principles and may require optimization for specific laboratory conditions.

Materials:

-

Dimethyl malonate

-

Acetaldehyde

-

A weak base catalyst (e.g., piperidine, pyridine, or an amine salt)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)

-

Dehydrating agent (e.g., anhydrous magnesium sulfate or a Dean-Stark apparatus if using an azeotropic solvent)

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and possibly a Dean-Stark trap, add dimethyl malonate and the chosen solvent.

-

Add a catalytic amount of the weak base.

-

Slowly add acetaldehyde to the mixture while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to neutralize the basic catalyst, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Dimethyl ethylidenemalonate.

Note: A specific literature procedure involves the reaction of dimethyl malonate and acetaldehyde in the presence of acetic anhydride and lithium bromide at 80 °C.[7]

Applications in Research and Drug Development

Dimethyl ethylidenemalonate is a valuable intermediate in organic synthesis, with notable applications in the construction of complex molecules and in medicinal chemistry.

-

Michael Acceptor: It serves as an electrophile in catalytic asymmetric Michael additions, a powerful C-C bond-forming reaction.[1][5]

-

Synthesis of Heterocycles: It is a precursor for the synthesis of various heterocyclic compounds.

-

Pharmaceutical Intermediate: The malonate functional group is a common feature in the synthesis of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[9] Dimethyl ethylidenemalonate can be used to introduce this functionality into a molecule.

-

Preparation of N-bound α-cyanocarbanion complexes. [5]

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key chemical processes involving Dimethyl ethylidenemalonate.

Knoevenagel Condensation: Reaction Mechanism

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis and purification.

Application in Michael Addition

Caption: Role as a Michael Acceptor.

References

- 1. 亚乙基丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Dimethyl ethylidenemalonate | C7H10O4 | CID 581096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. DIMETHYL ETHYLIDENEMALONATE CAS#: 17041-60-0 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. DIMETHYL ETHYLIDENEMALONATE synthesis - chemicalbook [chemicalbook.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. talentchemicals.com [talentchemicals.com]

An In-depth Technical Guide on the Solubility and Stability of Dimethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl ethylidenemalonate is a valuable intermediate in organic synthesis, finding applications in the preparation of a variety of target molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of dimethyl ethylidenemalonate. Due to the limited availability of specific experimental data for this compound, this guide combines qualitative information with data from structurally similar molecules to provide reasonable estimates. Furthermore, it details robust experimental protocols for the precise determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Chemical and Physical Properties

Dimethyl ethylidenemalonate is a colorless to light yellow liquid. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| Density | 1.111 g/mL at 25 °C | [1] |

| Boiling Point | 154 °C | |

| Refractive Index | n20/D 1.447 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Solubility Profile

Qualitative assessments indicate that dimethyl ethylidenemalonate is insoluble in water but miscible with most organic solvents[1]. For practical applications, quantitative solubility data is essential. In the absence of specific experimental data for dimethyl ethylidenemalonate, Table 2 provides estimated solubility values in common laboratory solvents. These estimations are based on the known solubility of structurally related compounds such as dimethyl malonate and diethyl malonate, which exhibit good solubility in a range of organic solvents.

| Solvent | Estimated Solubility at 25°C ( g/100 mL) | Qualitative Description |

| Water | < 0.1 | Insoluble |

| Methanol | > 50 | Miscible |

| Ethanol | > 50 | Miscible |

| Acetone | > 50 | Miscible |

| Ethyl Acetate | > 50 | Miscible |

| Dichloromethane | > 50 | Miscible |

| Diethyl Ether | > 50 | Miscible |

| Toluene | > 50 | Miscible |

| n-Hexane | < 10 | Sparingly Soluble |

Stability Profile

The stability of dimethyl ethylidenemalonate is dictated by its chemical structure, which features two ester functional groups and an activated carbon-carbon double bond (an α,β-unsaturated system). These moieties are susceptible to degradation under various conditions.

Hydrolytic Stability

The ester groups of dimethyl ethylidenemalonate are prone to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is expected to be significantly faster under basic (alkaline) conditions compared to acidic or neutral conditions. The presence of the α,β-unsaturation can enhance the rate of alkaline hydrolysis[2][3]. The hydrolysis would proceed in a stepwise manner, first yielding methyl ethylidenemalonate and then ethylidenemalonic acid, which itself may be unstable and prone to decarboxylation.

Thermal Stability

Malonic acid esters can undergo thermal decomposition at elevated temperatures. The primary degradation pathway is likely to involve decarboxylation, especially if hydrolysis to the corresponding malonic acid occurs first. While specific data for dimethyl ethylidenemalonate is unavailable, malonic acids are known to decarboxylate upon heating.

Photostability

α,β-Unsaturated esters are known to be photochemically active. Upon exposure to UV light, dimethyl ethylidenemalonate may undergo E/Z isomerization or [2+2] cycloaddition reactions. The potential for photodegradation should be considered, and the compound should be stored in light-resistant containers.

A summary of the expected stability of dimethyl ethylidenemalonate under various conditions is presented in Table 3.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (pH < 4) | Moderately Stable | Methyl ethylidenemalonate, Ethylidenemalonic acid, Methanol |

| Neutral (pH 4-8) | Stable for short periods | Slow hydrolysis to Methyl ethylidenemalonate |

| Alkaline (pH > 8) | Unstable | Malonate salts, Acetaldehyde, Carbonate |

| Elevated Temperature | Potentially Unstable | Decarboxylation and polymerization products |

| UV/Visible Light | Potentially Unstable | Isomers, Cycloaddition products |

Experimental Protocols

To obtain precise and reliable data, the following experimental protocols are recommended.

Determination of Solubility

A standard method for determining the solubility of a liquid compound is the isothermal equilibrium method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of dimethyl ethylidenemalonate to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved dimethyl ethylidenemalonate has settled.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of dimethyl ethylidenemalonate in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

A workflow for this experimental protocol is visualized in the following diagram.

Experimental workflow for solubility determination.

Assessment of Chemical Stability

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of dimethyl ethylidenemalonate of a known concentration in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions:

-

Hydrolytic Stability: Adjust the pH of aqueous solutions to acidic (e.g., pH 1.2), neutral (e.g., pH 7.0), and alkaline (e.g., pH 9.0) conditions. Store the solutions at a controlled temperature (e.g., 40 °C).

-

Thermal Stability: Store solid samples and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose solid samples and solutions to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours, and then weekly).

-

Analysis: Analyze the aliquots using a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the amount of remaining dimethyl ethylidenemalonate and any major degradants.

-

Data Evaluation: Plot the concentration of dimethyl ethylidenemalonate versus time to determine the degradation kinetics and half-life under each stress condition.

The logical relationship for assessing the stability of dimethyl ethylidenemalonate is depicted below.

Logical pathways for the degradation of dimethyl ethylidenemalonate.

Conclusion

While specific quantitative data for the solubility and stability of dimethyl ethylidenemalonate are not extensively documented in publicly available literature, this guide provides a robust framework for researchers. By utilizing the estimated solubility data and understanding the likely degradation pathways, scientists can make informed decisions in the design of their experiments. The detailed experimental protocols provided herein offer a clear path for generating the precise data necessary for process optimization, formulation development, and regulatory submissions. Further experimental investigation is highly encouraged to build a comprehensive and validated physicochemical profile for this important synthetic intermediate.

References

Key reactions involving Dimethyl ethylidenemalonate

An In-Depth Technical Guide to the Core Reactions of Dimethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl ethylidenemalonate (DMEM) is a versatile α,β-unsaturated compound with significant applications in organic synthesis. Its electrophilic nature, stemming from the electron-withdrawing ester functionalities, makes it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions. This guide provides a comprehensive overview of the key reactions involving DMEM, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Compound Profile:

| Property | Value |

| IUPAC Name | dimethyl 2-ethylidenepropanedioate[1] |

| CAS Number | 17041-60-0[1] |

| Molecular Formula | C₇H₁₀O₄[1] |

| Molecular Weight | 158.15 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.111 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.447[2] |

Synthesis of Dimethyl Ethylidenemalonate

The most common and efficient method for the synthesis of dimethyl ethylidenemalonate is the Knoevenagel condensation of dimethyl malonate with acetaldehyde.

Reaction Mechanism: Knoevenagel Condensation

The reaction proceeds through a base-catalyzed condensation, followed by dehydration to yield the α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of alkylidene malonates.

Materials:

-

Dimethyl malonate

-

Acetaldehyde

-

Piperidine (catalyst)

-

Acetic acid (co-catalyst)

-

Benzene or Toluene

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add dimethyl malonate (1.0 eq), acetaldehyde (1.1 eq), and benzene or toluene as the solvent.

-

Add a catalytic amount of piperidine (0.05 eq) and acetic acid (0.05 eq).

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain dimethyl ethylidenemalonate.

Quantitative Data: Knoevenagel Condensation

| Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl malonate, Acetaldehyde | Lithium bromide | Acetic anhydride | 80 | 5 | 97 | Synthesis, 2006, (6), 1045-1049 |

Key Reactions of Dimethyl Ethylidenemalonate

Michael Addition

As a Michael acceptor, DMEM readily undergoes conjugate addition with a wide range of soft nucleophiles, including enamines, enolates, amines, and thiols. This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds.

This protocol describes a green and efficient addition of an amine to DMEM.

Materials:

-

Dimethyl ethylidenemalonate

-

Primary or secondary amine (e.g., piperidine, morpholine)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine dimethyl ethylidenemalonate (1.0 eq) and the amine (1.1 eq).

-

Stir the neat mixture at room temperature. The reaction is often exothermic.

-

Monitor the reaction by TLC. For many simple amines, the reaction is complete within 1-4 hours.

-

If the product is sufficiently pure, it can be used directly. Otherwise, purification can be achieved by column chromatography or vacuum distillation.

| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Enamides | Chiral Brønsted acid | Toluene | -20 | 24 | up to 96 |

| Enamines | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CH₂Cl₂ | RT | 12 | up to 99 |

| Thiophenol | Et₃N | THF | RT | 1 | >95 |

| Dimethyl malonate | DBU | CH₃CN | RT | 4 | ~90 |

Palladium-Catalyzed Deconjugative Allylation

This reaction allows for the introduction of an allyl group at the α-position of the malonate, leading to the formation of a new quaternary carbon center and a conjugated diene system.

This is a general procedure based on similar reactions.

Materials:

-

Dimethyl ethylidenemalonate

-

Allylic acetate (e.g., allyl acetate)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and PPh₃)

-

Base (e.g., LHMDS, DBU)

-

Anhydrous solvent (e.g., THF, DMF)

-

Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the anhydrous solvent, followed by dimethyl ethylidenemalonate (1.0 eq) and the allylic acetate (1.2 eq).

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base dropwise.

-

Stir the reaction mixture until completion, as monitored by TLC or GC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Allylic Acetate | Base | Catalyst System | Solvent | Yield (%) |

| Allyl acetate | LHMDS | Pd₂(dba)₃ / PPh₃ | DMF | 85 |

| Cinnamyl acetate | DBU | Pd(PPh₃)₄ | THF | 78 |

Cycloaddition Reactions

The electron-deficient double bond of DMEM makes it a good dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions, leading to the formation of various cyclic and heterocyclic systems.

Materials:

-

Dimethyl ethylidenemalonate

-

Diene (e.g., freshly cracked cyclopentadiene)

-

Solvent (e.g., toluene, dichloromethane, or solvent-free)

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve dimethyl ethylidenemalonate (1.0 eq) in a minimal amount of solvent or use it neat.

-

Cool the flask in an ice bath.

-

Slowly add the diene (1.1 eq) to the stirred solution. The reaction is often exothermic.

-

Allow the reaction mixture to stir at room temperature or with gentle heating until completion (monitored by TLC or NMR).

-

Remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization or column chromatography.

| Reaction Type | Reactant 2 | Conditions | Yield (%) |

| [4+2] Diels-Alder | Cyclopentadiene | Neat, RT, 2h | >95 |

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Toluene, 80 °C, 12h | 88 |

| [3+2] Cycloaddition | Nitrone | Toluene, 110 °C, 24h | 75 |

Reduction Reactions

The ester functionalities and the carbon-carbon double bond in DMEM can be selectively or fully reduced using various reducing agents.

This protocol describes the reduction of the ester groups to alcohols.

Materials:

-

Dimethyl ethylidenemalonate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Three-necked flask with a dropping funnel and condenser

-

Ice bath

-

Sulfuric acid (dilute)

Procedure:

-

Set up a three-necked flask under an inert atmosphere and add a suspension of LiAlH₄ (excess) in anhydrous diethyl ether.

-

Dissolve dimethyl ethylidenemalonate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).

-

Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting solid and wash it with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the diol product.

Note: To selectively reduce the double bond, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

Applications in Heterocyclic Synthesis

DMEM is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, due to its 1,3-dicarbonyl-like reactivity after a conjugate addition or its use as a C3 synthon.

DMEM can react with hydrazine derivatives to form pyrazole structures. Typically, this involves a Michael addition followed by an intramolecular cyclization and dehydration.

While the classical Hantzsch synthesis uses a β-ketoester, DMEM can be envisioned as a precursor to a suitable intermediate for a modified Hantzsch-type reaction to produce dihydropyridines.[3][4][5]

Similarly, in a Biginelli-type multicomponent reaction, DMEM could potentially replace the β-ketoester component to react with an aldehyde and urea or thiourea to form dihydropyrimidinones.[6][7]

General Experimental Workflow

The following diagram illustrates a typical workflow for the reactions described in this guide.

Conclusion

Dimethyl ethylidenemalonate is a highly functionalized and reactive building block in organic synthesis. Its participation in a variety of core reactions, including Knoevenagel condensations, Michael additions, palladium-catalyzed allylations, and cycloadditions, makes it a valuable tool for the construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize dimethyl ethylidenemalonate in their synthetic endeavors.

References

- 1. Dimethyl ethylidenemalonate | C7H10O4 | CID 581096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl ethylidenemalonate 98 17041-60-0 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

Role of Dimethyl ethylidenemalonate in organic synthesis

An In-Depth Technical Guide to the Role of Dimethyl Ethylidenemalonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl ethylidenemalonate (DMEM) is a versatile and highly functionalized organic compound that serves as a pivotal building block in modern organic synthesis. Characterized by its electron-deficient carbon-carbon double bond, flanked by two ester groups, DMEM is an excellent Michael acceptor and a reactive partner in various cycloaddition and heterocyclic synthesis reactions. This technical guide provides a comprehensive overview of its synthesis, core reactivity, and applications, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways to support its use in research and drug development.

Introduction

Dimethyl ethylidenemalonate, with the chemical formula C₇H₁₀O₄, is a colorless to light yellow liquid.[1] Its structure features a reactive α,β-unsaturated system, making it a valuable intermediate for creating complex molecular architectures.[1] The electrophilic nature of the double bond allows for a wide range of conjugate addition reactions, while its dienophilic and dipolarophilic character enables its participation in various pericyclic reactions. These properties make DMEM a key precursor for the synthesis of pharmaceuticals, dyes, pesticides, and fragrances.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of dimethyl ethylidenemalonate is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [2][3][4] |

| Molecular Weight | 158.15 g/mol | [2][4][5][6] |

| CAS Number | 17041-60-0 | [2][4][5][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.111 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.447 | [1][6] |

| Flash Point | 97.0 °C (206.6 °F) - closed cup | [6] |

| Solubility | Insoluble in water; miscible with most organic solvents | [1] |

Synthesis of Dimethyl Ethylidenemalonate

The most common and efficient method for synthesizing dimethyl ethylidenemalonate is the Knoevenagel condensation of dimethyl malonate with acetaldehyde.[5][7] This reaction involves the base-catalyzed condensation of an active methylene compound (dimethyl malonate) with an aldehyde.[7][8]

The general workflow for this synthesis is depicted below.

Caption: General experimental workflow for the synthesis of dimethyl ethylidenemalonate.

Knoevenagel Condensation: Reaction Mechanism

The reaction proceeds via a well-established mechanism involving the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration yields the final α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel condensation for DMEM synthesis.

Synthesis Data

The following table summarizes representative conditions for the synthesis of dimethyl ethylidenemalonate.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Temperature | Time | Yield | Reference |

| Dimethyl malonate | Acetaldehyde | Acetic anhydride, Lithium bromide | 80 °C | 5 h total | 97% | [5] |

| Diethyl malonate | Acetaldehyde | Acetic anhydride | - | - | 68-86% | [9] |

Core Reactivity and Applications in Organic Synthesis

Dimethyl ethylidenemalonate's synthetic utility stems from its electron-deficient double bond, making it a prime candidate for several key transformations.

Michael Addition (Conjugate Addition)

As a classic Michael acceptor, dimethyl ethylidenemalonate readily undergoes 1,4-nucleophilic addition with a wide variety of nucleophiles (Michael donors).[10] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[11]

General Michael Addition Mechanism: The reaction is typically base-catalyzed, where the base generates the nucleophile which then attacks the β-carbon of DMEM. The resulting enolate is subsequently protonated.[12]

Caption: General mechanism of the Michael addition to dimethyl ethylidenemalonate.

Applications:

-

Asymmetric Michael Additions: Chiral catalysts can be used to achieve high enantioselectivity, which is crucial in drug synthesis. For example, the asymmetric addition of dimethyl malonate to 2-cyclopenten-1-one, a related α,β-unsaturated system, can yield products with 99% ee using a Shibasaki Ga-Na-BINOL complex.[13]

-

Synthesis of Complex Scaffolds: The adducts from Michael additions are versatile intermediates that can be further elaborated. For instance, DMEM has been employed as an electrophile in catalytic asymmetric Michael reactions with enamides and enecarbamates.[6]

Table 3: Representative Michael Addition Reactions

| Nucleophile (Donor) | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Enamides/Enecarbamates | Chiral Lewis Acid | Various | Chiral amino acid precursors | [6] |

| Dimethyl Malonate | Shibasaki Catalyst | THF | 1,5-Dicarbonyl compound | [13] |

| Amines (Aza-Michael) | Catalyst-free | Neat | β-Amino ester | [12][14] |

| Thiols (Thia-Michael) | Base (e.g., Et₃N) | THF/DCM | Thioether derivative |[11][14] |

Cycloaddition Reactions

Dimethyl ethylidenemalonate can act as a 2π-electron component in various cycloaddition reactions, leading to the formation of cyclic structures.

-

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): DMEM reacts with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings.[15][16] These reactions are often highly stereoselective. Computational studies using Molecular Electron Density Theory (MEDT) on the reaction between N-methyl-C-3-bromophenyl-nitrone and dimethyl maleate (a close analog) show that the reaction proceeds via a zwitterionic-type mechanism with high endo selectivity.[15]

-

[4+2] Cycloaddition (Diels-Alder Reaction): While less common, DMEM can function as a dienophile in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[17]

-

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can yield substituted cyclobutane rings, which are valuable synthetic intermediates.[18]

Table 4: Representative Cycloaddition Reactions

| Reaction Type | Reactant 2 | Conditions | Product Ring System | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrones | Thermal | Five-membered heterocycle | [15] |

| [4+2] Diels-Alder | Electron-rich dienes | Thermal | Cyclohexene derivative | [17] |

| [2+2] Cycloaddition | Alkenes | Photochemical (hν) | Cyclobutane derivative |[18] |

Synthesis of Heterocycles

Beyond cycloadditions, DMEM is a precursor for a variety of heterocyclic compounds. The two ester functionalities and the double bond provide multiple reaction sites for cyclocondensation reactions. For instance, reactions with dinucleophiles like hydrazines or amidines can lead to the formation of pyrazole or pyrimidine derivatives, respectively. Malonate derivatives are widely used as reagents for cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles.[19]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Ethylidenemalonate via Knoevenagel Condensation

This protocol is adapted from the high-yield synthesis reported in the literature.[5]

Materials:

-

Dimethyl malonate

-

Acetaldehyde

-

Acetic anhydride

-

Lithium bromide (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and distillation

Procedure:

-

To a round-bottom flask, add dimethyl malonate (1.0 equiv), acetic anhydride (1.2 equiv), and lithium bromide (0.1 equiv).

-

Heat the mixture to 80 °C with stirring for 4 hours.

-

Cool the mixture slightly and add acetaldehyde (1.1 equiv) dropwise.

-

Continue heating at 80 °C for an additional 1 hour.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure dimethyl ethylidenemalonate.

Protocol 2: Aza-Michael Addition of an Amine to Dimethyl Ethylidenemalonate

This is a general protocol for a solvent-free aza-Michael addition.[14]

Materials:

-

Dimethyl ethylidenemalonate

-

Primary or secondary amine (e.g., benzylamine)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, place dimethyl ethylidenemalonate (1.0 equiv).

-

With vigorous stirring, add the amine (1.05 equiv) dropwise at room temperature. The reaction can be exothermic; maintain the temperature with a water bath if necessary.

-

Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

As the reaction is solvent- and catalyst-free, if the resulting product is of sufficient purity (as determined by NMR), it can be used directly.

-

If purification is required, remove any excess amine under high vacuum or purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Role in Drug Discovery and Development

The scaffolds synthesized using dimethyl ethylidenemalonate are prevalent in many biologically active molecules. The ability to introduce diverse functionalities through Michael additions and to construct complex ring systems via cycloadditions makes DMEM a valuable tool for generating compound libraries for high-throughput screening. The resulting 1,5-dicarbonyl compounds, β-amino esters, and heterocyclic cores are key pharmacophores in medicinal chemistry. The strategic application of computational tools like molecular dynamics (MD) simulations can further aid in the design and optimization of lead compounds derived from DMEM-based syntheses.[20]

Safety and Handling

Dimethyl ethylidenemalonate can cause eye and skin irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Store in a cool, dry place away from oxidizing agents and sources of ignition.[1]

Conclusion

Dimethyl ethylidenemalonate is a powerful and versatile C7 building block in organic synthesis. Its utility is demonstrated through its efficient synthesis via the Knoevenagel condensation and its broad reactivity as a Michael acceptor and a partner in cycloaddition reactions. The ability to generate diverse and complex molecular structures, often with high stereocontrol, ensures its continued importance in academic research and as a key intermediate in the pharmaceutical and chemical industries.

References

- 1. chembk.com [chembk.com]

- 2. Dimethyl ethylidenemalonate | C7H10O4 | CID 581096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. DIMETHYL ETHYLIDENEMALONATE synthesis - chemicalbook [chemicalbook.com]

- 6. Dimethyl ethylidenemalonate 98 17041-60-0 [sigmaaldrich.com]

- 7. talentchemicals.com [talentchemicals.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective [scielo.org.mx]

- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Genesis of a Versatile Synthetic Intermediate: A Technical Guide to the Discovery and History of Dialkyl Alkylidenemalonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkyl alkylidenemalonates are a cornerstone in organic synthesis, serving as versatile precursors for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and polymers. Their value lies in the electrophilic nature of the double bond and the presence of two ester functionalities, which allow for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical development of these pivotal compounds, with a focus on the seminal synthetic methodologies, experimental protocols, and the key figures who shaped this field of study.

The Dawn of a New Synthetic Method: The Knoevenagel Condensation

The history of dialkyl alkylidenemalonates is inextricably linked to the discovery of the condensation reaction developed by the German chemist Emil Knoevenagel. In 1894, Knoevenagel reported that diethyl malonate could be condensed with formaldehyde in the presence of diethylamine to yield a bis-adduct.[1] This initial finding laid the groundwork for a much broader and more impactful discovery.

Two years later, in 1896, Knoevenagel expanded his studies to the reaction of benzaldehyde with ethyl acetoacetate at 0°C, using piperidine as a catalyst, which produced the single condensation product, ethyl benzylidene acetoacetate.[1] This reaction, now famously known as the Knoevenagel condensation, is a nucleophilic addition of a compound with an active methylene group (such as a dialkyl malonate) to a carbonyl group, followed by a dehydration reaction.[2] The product of this reaction is typically an α,β-unsaturated dicarbonyl compound.[2]

Key Features of the Knoevenagel Condensation:

-

Active Methylene Compounds: The reaction requires a methylene group activated by two electron-withdrawing groups, such as those found in malonic esters, acetoacetic esters, and malononitrile.[1][2]

-

Catalysts: Weakly basic amines, such as piperidine, are commonly used as catalysts.[2]

-

Reaction Rate: Aldehydes generally react much faster than ketones in the Knoevenagel condensation.[1]

Modifications of the Knoevenagel Condensation: Expanding the Synthetic Utility

The initial discovery by Knoevenagel sparked further research, leading to important modifications that expanded the scope and applicability of the reaction.

The Doebner Modification

Oskar Doebner introduced a significant modification by using pyridine as the solvent and catalyst, often with a co-catalyst like piperidine.[3] A key feature of the Doebner modification is the use of malonic acid itself, rather than its ester, as the active methylene compound. Under these conditions, the condensation is followed by decarboxylation, yielding α,β-unsaturated carboxylic acids.[2][4]

The Verley Modification

Albert Verley further refined the reaction by introducing β-alanine as a co-catalyst in pyridine.[5] This modification also typically uses malonic acid and results in the formation of cinnamic acids and their derivatives. The use of β-alanine is considered a "greener" alternative to piperidine.

Quantitative Data on the Knoevenagel Condensation

The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of various aldehydes with dialkyl malonates, drawing from historical and modern literature.

| Aldehyde | Dialkyl Malonate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Diethyl malonate | Piperidine | Benzene | 130-140 | 11-18 h | 89-91 | [6] |